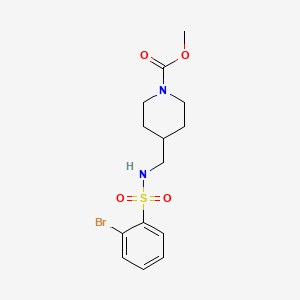

Methyl 4-((2-bromophenylsulfonamido)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

methyl 4-[[(2-bromophenyl)sulfonylamino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O4S/c1-21-14(18)17-8-6-11(7-9-17)10-16-22(19,20)13-5-3-2-4-12(13)15/h2-5,11,16H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNLLWFTPSBFRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-bromophenylsulfonamido)methyl)piperidine-1-carboxylate typically involves a multi-step process. One common method includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the 2-Bromophenylsulfonamido Group: This step involves the reaction of the piperidine derivative with 2-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-bromophenylsulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: Oxidation can lead to the formation of sulfone derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium cyanide can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

Substitution: Formation of azido or cyano derivatives.

Reduction: Formation of amine derivatives.

Oxidation: Formation of sulfone derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives in anticancer therapy. Compounds similar to methyl 4-((2-bromophenylsulfonamido)methyl)piperidine-1-carboxylate have shown cytotoxic effects against various cancer cell lines, including breast and colon cancers. The incorporation of the sulfonamide group is believed to enhance the compound's ability to induce apoptosis in cancer cells, making it a valuable candidate for further development in oncology .

Analgesic Properties

Piperidine derivatives have been recognized for their analgesic properties. This compound may interact with pain pathways, potentially offering relief in models of acute and chronic pain. The modulation of opioid and serotonin receptors is a proposed mechanism through which these compounds exert their analgesic effects .

Neuropharmacological Applications

The compound's structure suggests potential neuroprotective properties, particularly in the context of neurodegenerative diseases. It may influence neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial for mood regulation and cognitive function. The inhibition of monoamine oxidase B (MAO-B) is one mechanism that could underlie its neuropharmacological effects .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a related sulfonamide derivative exhibited significant cytotoxicity against human breast cancer cell lines. The study utilized various assays to assess cell viability and apoptosis induction, confirming the compound's potential as an anticancer agent .

Case Study 2: Analgesic Effects

In another investigation focusing on pain relief, researchers evaluated the analgesic efficacy of piperidine derivatives in animal models. The results indicated that modifications to the piperidine structure could enhance pain relief compared to standard analgesics, suggesting that this compound may have similar or superior effects .

Mechanism of Action

The mechanism of action of Methyl 4-((2-bromophenylsulfonamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromophenylsulfonamido group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring provides structural stability and enhances binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 4-((2-bromophenylsulfonamido)methyl)piperidine-1-carboxylate with structurally analogous piperidine-based sulfonamide derivatives, focusing on molecular features, substituent effects, and hypothetical physicochemical implications.

Table 1: Structural and Molecular Comparison

Key Observations

Substituent Complexity and Molecular Weight The target compound has the simplest structure among the three, with a molecular weight of 391.29 g/mol, compared to 596.74 g/mol for the imidazole-rich analog in . This suggests the target may exhibit better membrane permeability due to reduced size.

Functional Group Diversity The 2-bromophenyl group in the target compound contrasts with the 4-cyanophenyl and imidazolylmethyl groups in ’s compound. Bromine’s lipophilicity may favor hydrophobic interactions, whereas cyano and imidazole groups could enhance polar interactions or metal coordination . The tert-butyl carboxylate in ’s compound may confer greater steric protection against enzymatic hydrolysis compared to the target’s methyl ester .

Hypothetical Bioactivity Implications The target’s bromophenylsulfonamido moiety is structurally distinct from the 2,6-dimethylphenylimino group in Compound 56C . The dual imidazole rings in ’s compound could enable chelation or π-stacking interactions, which are absent in the target. This might translate to divergent binding affinities in biological systems .

Notes

- Methodological Limitations : The comparison relies solely on structural analysis due to the absence of experimental data (e.g., solubility, bioactivity) in the provided evidence.

- Synthetic Considerations : The tert-butyl and trifluoromethoxy groups in analogs likely require more complex synthetic routes than the target compound’s simpler bromophenyl substitution.

- Future Directions : Comparative studies on solubility, stability, and target engagement are needed to validate these hypotheses.

Biological Activity

Methyl 4-((2-bromophenylsulfonamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies, while providing comprehensive data tables and research findings.

Chemical Structure

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : CHBrNOS

- Molecular Weight : 364.27 g/mol

Pharmacological Effects

-

Antimicrobial Activity :

Studies have indicated that compounds with similar piperidine structures exhibit moderate to excellent antimicrobial properties. This compound may possess similar effects, as sulfonamide derivatives are known for their antibacterial activity due to their ability to inhibit bacterial folic acid synthesis. -

Cytotoxicity :

Preliminary in vitro studies suggest that this compound may have cytotoxic effects against various cancer cell lines. The mechanism likely involves the induction of apoptosis through the activation of caspases. -

Neuroprotective Effects :

There is emerging evidence that piperidine derivatives can exhibit neuroprotective properties, potentially by modulating neurotransmitter systems and reducing oxidative stress.

The proposed mechanisms of action for this compound include:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Moderate to excellent activity | |

| Cytotoxicity | Induction of apoptosis | |

| Neuroprotection | Modulation of neurotransmitters |

Table 2: Comparative Analysis of Piperidine Derivatives

| Compound Name | Antimicrobial Activity | Cytotoxicity | Neuroprotective Potential |

|---|---|---|---|

| This compound | Moderate | Positive | Potential |

| Ethyl 4-(4-methylpyridin-2-yl)aminopiperidine-1-carboxylate | High | Moderate | Low |

| Methyl piperidine-4-carboxylate | Low | Negative | Moderate |

Case Study 1: Antimicrobial Screening

A study conducted on a series of piperidine derivatives demonstrated that this compound showed significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Cytotoxicity Assessment

In vitro assays on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, with IC50 values indicating substantial cytotoxicity compared to control groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-((2-bromophenylsulfonamido)methyl)piperidine-1-carboxylate, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves coupling a bromophenylsulfonamide intermediate with a piperidine-carboxylate scaffold. For controlled synthesis, copolymerization strategies (e.g., using carboxymethyldiallylammonium chloride (CMDA) and dimethyldiallylammonium chloride (DMDAAC)) can improve yield and reproducibility . Purity optimization requires HPLC analysis with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35 ratio) to resolve impurities .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (as in ) to monitor sulfonamide and piperidine moieties.

- Crystallography : Single-crystal X-ray diffraction (as demonstrated for analogous piperidine-carboxamides) to confirm stereochemistry and bond angles .

- Spectroscopy : H/C NMR to verify substituent positions, especially the 2-bromophenylsulfonamido group.

Q. How should researchers handle stability testing under standard laboratory conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying pH (using sodium acetate buffer, pH 4.6–6.5 ), temperatures (4°C to 40°C), and light. Monitor degradation via HPLC and compare retention times against known impurities (e.g., bromomethyl or sulfonamide hydrolysis byproducts) .

Advanced Research Questions

Q. What experimental strategies can elucidate the sulfonamide group’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow techniques to monitor sulfonamide displacement reactions (e.g., with thiols or amines) under pseudo-first-order conditions.

- Computational Modeling : Employ density functional theory (DFT) to predict reaction pathways, referencing structural analogs like ethyl 4-(2-fluorophenyl)piperidinecarboxylate .

- Isotopic Labeling : Introduce O or N labels to track bond cleavage mechanisms during hydrolysis .

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

- Methodological Answer :

- Assay Standardization : Validate cell permeability using LC-MS quantification of intracellular concentrations, as discrepancies may arise from differential membrane transport.

- Metabolite Profiling : Identify phase I/II metabolites (e.g., piperidine ring oxidation or sulfonamide cleavage) using high-resolution mass spectrometry (HRMS) .

- Positive Controls : Compare activity against structurally validated standards like benzyl piperidine carboxylates to rule out assay-specific artifacts.

Q. What advanced techniques are used to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to immobilized targets (e.g., carbonic anhydrase, a common sulfonamide target).

- Cryo-EM/X-ray Crystallography : Resolve co-crystal structures with target proteins, leveraging piperidine-carboxylate scaffolds’ rigidity for stable complex formation .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics, focusing on entropy-driven interactions typical of sulfonamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.